(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
Description
(E)-N'-(2,6-Dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a hydrazide derivative featuring a 2,6-dichlorobenzylidene moiety linked to a propanehydrazide backbone substituted with a 3,5-dimethylpyrazole group. The compound adopts an E-configuration around the hydrazone C=N bond, confirmed via X-ray crystallography in analogous structures .
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-11(10(2)20-19-9)6-7-15(22)21-18-8-12-13(16)4-3-5-14(12)17/h3-5,8H,6-7H2,1-2H3,(H,19,20)(H,21,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLISUSZWNWFQ-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a synthetic compound that has garnered interest in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and antioxidant activities, supported by data tables and case studies.
Synthesis and Structural Characterization
The compound is synthesized through a condensation reaction involving 2,6-dichlorobenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity in Different Cell Lines
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | 2D Viability |
| HCC827 (Lung) | 6.48 ± 0.11 | 2D Viability |
| NCI-H358 (Lung) | 20.46 ± 8.63 | 3D Viability |
The compound showed higher activity in two-dimensional assays compared to three-dimensional assays, indicating a potential for further development as an antitumor agent in clinical settings .
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
The results indicate that the compound possesses significant antibacterial properties, making it a candidate for further exploration in antimicrobial therapies .
Antioxidant Activity
In addition to its antitumor and antimicrobial activities, this compound has been assessed for its antioxidant capabilities. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Assays
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 10.0 |
These findings suggest that the compound may play a role in protecting cells from oxidative damage .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Studies : Animal models treated with varying doses of the compound exhibited reduced tumor growth rates compared to controls.
- Combination Therapies : When used in combination with standard chemotherapeutics like doxorubicin, the compound enhanced therapeutic efficacy while reducing side effects.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The target compound’s 2,6-dichloro substitution creates a highly electron-deficient benzylidene ring, contrasting with electron-rich analogs like the 3,4-dimethoxy derivative . This impacts reactivity in nucleophilic/electrophilic interactions and charge distribution in the hydrazone moiety.
Steric Factors : The 2,6-dichloro arrangement imposes greater steric hindrance compared to 2,4-dichloro (E-DPPC) or unsubstituted phenyl analogs . This may influence molecular packing in crystals or binding to biological targets.
Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 3-ethoxy-2-hydroxy analog ) exhibit stronger hydrogen-bonding capacity, as described in Etter’s graph-set analysis . The target compound lacks H-bond donors, relying on weaker van der Waals interactions.
Crystallographic and Computational Insights
- Crystal Packing : In E-DPPC, the 2,4-dichloro analog forms a planar arrangement with π-π stacking between pyrazole and benzene rings, stabilized by C–H···O interactions . The target compound’s 2,6-substitution likely disrupts such stacking, favoring a twisted conformation.
- DFT Studies: For E-DPPC, hybrid B3LYP/6-311G** calculations revealed a planar hydrazone linkage and delocalized electron density across the pyrazole ring . The target compound’s Cl substituents may increase the dipole moment, enhancing solubility in nonpolar media.
Physicochemical Properties
- Solubility : Methoxy and hydroxy substituents (e.g., ) improve aqueous solubility compared to halogenated analogs. The target compound’s logP is predicted to be higher due to Cl groups, favoring lipid membranes.
- Acidity: The target compound’s pyrazole N–H (predicted pKa ~13.13 ) is less acidic than phenolic –OH groups (pKa ~10 in ), affecting protonation states under physiological conditions.
Q & A
Q. What are the optimal synthetic routes for preparing (E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the 3,5-dimethylpyrazole moiety .
Hydrazide Formation : Condensation of the pyrazole intermediate with hydrazine hydrate to yield the carbohydrazide derivative .
Benzylidene Functionalization : React the hydrazide with 2,6-dichlorobenzaldehyde under reflux in ethanol or methanol, with catalytic acetic acid to drive Schiff base formation (E-configuration) .
- Critical Factors : Solvent polarity (polar aprotic solvents enhance reactivity), temperature control (60–80°C for condensation), and stoichiometric ratios (1:1 aldehyde:hydrazide) .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- FT-IR : Confirm hydrazone C=N stretching (~1600 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm), hydrazone –CH=N (δ 8.4–8.7 ppm), and pyrazole protons (δ 2.1–2.5 ppm for methyl groups) .
- X-ray Diffraction : Resolve E-configuration and dihedral angles between aromatic planes. Use SHELXL for refinement and hydrogen-bonding analysis (e.g., N–H···O interactions) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
- Key Controls : Include solvent-only controls and validate results with triplicate experiments to address variability .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G** basis sets to optimize geometry, calculate HOMO-LUMO gaps (predicting charge transfer), and map electrostatic potential surfaces .
- Solvent Effects : Apply IEFPCM models to simulate aqueous environments, revealing solvation energy and dipole moments .
- Mechanistic Insights : Study tautomerization pathways (e.g., hydrazone ↔ azo forms) and transition states using Gaussian or ORCA software .
Q. What crystallographic strategies resolve contradictions in hydrogen-bonding networks?
- Methodological Answer :
- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry and Rint values to assess data quality .
- Hydrogen Bond Analysis : Apply Etter’s graph-set notation (e.g., D(2) motifs for dimeric interactions) and compare with Cambridge Structural Database (CSD) entries .
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for high-resolution twinned crystals .
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Methodological Answer :
- Substituent Effects :
| Position | Substituent | Observed Activity Trend | Reference |
|---|---|---|---|
| Benzylidene | 2,6-Cl₂ | Enhanced antimicrobial (electron-withdrawing) | |
| Pyrazole | 3,5-(CH₃)₂ | Increased lipophilicity (improves membrane penetration) |
- Functional Group Modifications : Replace dichlorobenzylidene with 4-NO₂ or 4-OH groups to test electronic vs. steric impacts .
- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with target enzymes (e.g., dihydrofolate reductase) to identify key interactions .
Q. What experimental designs address discrepancies in reaction kinetics and yields?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., p-TsOH) to identify optimal conditions via response surface methodology .
- Kinetic Profiling : Use in-situ IR/NMR to monitor hydrazone formation rates and identify rate-limiting steps .
- Contradiction Resolution : Cross-validate HPLC purity data with MALDI-TOF MS to distinguish byproducts vs. degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
